molecular formula C14H17N3O4 B150352 5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid CAS No. 81335-78-6

5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

Cat. No. B150352
CAS RN: 81335-78-6
M. Wt: 291.3 g/mol
InChI Key: XQOJIMLCWGIOCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that features a pyridine ring substituted with a carboxylic acid group, a hydroxymethyl group, and a 4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl moiety. This structure suggests potential for biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in the literature. For instance, a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acids and 2-methylaminopyridines has been achieved using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectroscopic methods and, in some cases, X-ray diffraction analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds, which is essential for any subsequent biological testing.

Chemical Reactions Analysis

Imidazole and pyridine derivatives are known to undergo various functionalization reactions. For example, the reaction of acid chloride with 2,3-diaminopyridine has been shown to yield carboxamide and imidazo[4,5-b]pyridine derivatives . These reactions are important for the modification of the core structure to enhance biological activity or to introduce additional functional groups for further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the presence of a carboxylic acid group can confer solubility in aqueous environments, which is important for biological applications. The antioxidant activity of related compounds has been evaluated, with some showing significant activity compared to known antioxidants like ascorbic acid . These properties are critical for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is involved in the synthesis of vitamin B6 derivatives, as demonstrated in the work of Tomita, Brooks, and Metzler (1966). They explored the synthesis of various pyridineacetic and pyridine-propionic acids, highlighting the compound's role in producing vitamin B6 related substances (Tomita, Brooks, & Metzler, 1966).
  • Anisuzzaman et al. (2000) utilized the compound in the synthesis of dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for herbicide analysis (Anisuzzaman et al., 2000).

Biological Activities and Applications

  • Yanagisawa et al. (1996) studied the compound's derivatives for their antagonistic activities to the angiotensin II receptor, which has implications in hypertension and cardiovascular health (Yanagisawa et al., 1996).
  • Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds containing this moiety, exploring their potential hypertensive activity (Kumar & Mashelker, 2007).

Antimicrobial and Antioxidant Activities

  • Bassyouni et al. (2012) synthesized derivatives of the compound and evaluated their antioxidant and antimicrobial activities, showcasing its potential in fighting infections and oxidative stress (Bassyouni et al., 2012).

properties

IUPAC Name

5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-7(2)14(3)13(21)16-11(17-14)10-9(12(19)20)4-8(6-18)5-15-10/h4-5,7,18H,6H2,1-3H3,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJIMLCWGIOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874546
Record name 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid

CAS RN

81335-78-6
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(hydroxymethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81335-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazamox-o-desmethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMAZAMOX-O-DESMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2RL5MBJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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